molecular formula C16H19N3O3 B2808972 2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 893984-67-3

2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

Cat. No.: B2808972
CAS No.: 893984-67-3
M. Wt: 301.346
InChI Key: ZTSMMFXKKBIISR-UHFFFAOYSA-N
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Description

2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide typically involves the reaction of indole derivatives with diethylamino compounds under controlled conditions. One common method includes the use of indole-3-carbaldehyde as a starting material, which undergoes a series of reactions including condensation, reduction, and acylation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is unique due to its specific diethylamino and oxoacetamide functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in various scientific research applications.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-18(4-2)14(20)10-19-9-12(15(21)16(17)22)11-7-5-6-8-13(11)19/h5-9H,3-4,10H2,1-2H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSMMFXKKBIISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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